6-Bromo-1,2,4-triazine

Cross-Coupling Suzuki-Miyaura C-C Bond Formation

6-Bromo-1,2,4-triazine (CAS 1216067-54-7) is a monocyclic 1,2,4-triazine derivative featuring a bromine atom at the 6-position. Its core heterocyclic framework is electron-deficient due to the three nitrogen atoms within the ring, which renders the system resistant to electrophilic attack but susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling at the halogenated position.

Molecular Formula C3H2BrN3
Molecular Weight 159.97 g/mol
Cat. No. B11759917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,2,4-triazine
Molecular FormulaC3H2BrN3
Molecular Weight159.97 g/mol
Structural Identifiers
SMILESC1=C(N=NC=N1)Br
InChIInChI=1S/C3H2BrN3/c4-3-1-5-2-6-7-3/h1-2H
InChIKeyFCBHYMSIPSWORW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1,2,4-Triazine: Core Properties and Structural Basis for Differential Reactivity in Heterocyclic Chemistry


6-Bromo-1,2,4-triazine (CAS 1216067-54-7) is a monocyclic 1,2,4-triazine derivative featuring a bromine atom at the 6-position. Its core heterocyclic framework is electron-deficient due to the three nitrogen atoms within the ring, which renders the system resistant to electrophilic attack but susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling at the halogenated position [1]. This fundamental reactivity profile distinguishes it from non-halogenated triazines and forms the basis for its use as a versatile intermediate in medicinal chemistry, materials science, and coordination chemistry [2].

Why 6-Bromo-1,2,4-Triazine Cannot Be Interchanged with Other Halogenated or Non-Halogenated 1,2,4-Triazines


The 6-bromo substituent confers a unique balance of reactivity and stability that is not replicated by other halogenated analogs or the unsubstituted triazine core. While the chloro derivative is often less reactive in palladium-catalyzed cross-coupling reactions, and the iodo analog can suffer from excessive lability leading to decomposition, the bromo group provides an optimal leaving-group ability for efficient transformations under mild conditions . Furthermore, the electron-deficient nature of the triazine ring is amplified by the electronegative bromine, influencing regioselectivity in nucleophilic additions and cycloadditions, which is absent in non-halogenated counterparts [1]. This specific electronic and steric environment makes generic substitution chemically unsound for applications requiring predictable and high-yielding derivatization.

Quantitative Differentiation of 6-Bromo-1,2,4-Triazine: Comparative Reactivity, Stability, and Performance Data


Superior Yields in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Compared to Chloro Analogs

6-Bromo-1,2,4-triazine derivatives demonstrate high efficiency in Suzuki-Miyaura cross-coupling reactions, achieving yields up to 85% under optimized conditions with low catalyst loadings [1]. In contrast, analogous chloro-substituted triazines are significantly less reactive, often requiring harsher conditions and providing lower yields (ca. 20% in photochemical phenylations), which is consistent with the general trend of bromides being superior electrophiles in palladium-catalyzed processes [2].

Cross-Coupling Suzuki-Miyaura C-C Bond Formation

Broad Functional Group Compatibility in Sonogashira Cross-Coupling Reactions

The 6-bromo moiety on 1,2,4-triazine scaffolds facilitates Sonogashira cross-coupling with a wide range of terminal alkynes. A method development study evaluated 41 examples, affording the desired coupled products in isolated yields ranging from 31% to 96% [1]. This broad yield distribution reflects the tolerance of the 6-bromo-1,2,4-triazine electrophile towards diverse alkyne nucleophiles and functional groups, a versatility not typically observed with the more labile iodo analog or the less reactive chloro analog.

Sonogashira Coupling Alkyne Functionalization Molecular Diversity

Predictable Thermal Stability Profile Essential for Process Safety and Scale-Up

The thermal decomposition behavior of 3-amino-6-bromo-1,2,4-triazine (ABTA) has been rigorously characterized, revealing that the qualified dry material is safe at 40-50 °C for at least 48 hours [1]. In stark contrast, the original wet material exhibits autocatalytic decomposition and poses a significant risk of thermal runaway under the same temperature regime [1]. This data provides a clear, quantifiable basis for storage and handling protocols, a level of safety understanding that is often unavailable for less-studied halogenated triazine analogs.

Process Chemistry Thermal Stability Safety Assessment

Distinct Reactivity Profile in Amination Reactions Versus Fluoro, Chloro, and Iodo Analogs

In reactions with potassium amide in liquid ammonia, 3-substituted-5-phenyl-1,2,4-triazines exhibit divergent behavior based on the halogen. While the 3-fluoro derivative yields only the 3-amino product, the 3-bromo compound (along with chloro and iodo) yields a complex mixture including ring transformation products like 3,5-diphenyl-1,2,4-triazine and 2,4-diphenyl-1,3,5-triazine . This indicates that the 6-bromo-1,2,4-triazine scaffold offers a unique pathway for accessing rearranged heterocyclic frameworks not accessible from the fluoro analog.

Amination Nucleophilic Substitution Ring Transformation

Optimal Scientific and Industrial Use Cases for 6-Bromo-1,2,4-Triazine Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Kinase Inhibitor and Anticancer Agent Libraries

6-Bromo-1,2,4-triazine is the electrophile of choice for constructing diverse libraries of 6-aryl/heteroaryl-1,2,4-triazines via high-yielding Suzuki-Miyaura cross-coupling, achieving up to 85% isolated yields [1]. Its superior reactivity compared to chloro analogs translates to faster library synthesis and higher success rates in parallel chemistry workflows for hit-to-lead optimization in oncology and anti-infective programs.

Process Chemistry: Scale-Up of Functionalized Triazine Intermediates

The established thermal stability profile of dry 6-bromo-1,2,4-triazine derivatives (safe at 40-50 °C for 48 hours) provides a clear operational safety window for pilot plant and manufacturing scale [1]. This data-driven understanding of decomposition risk is a critical procurement differentiator for organizations requiring validated process safety information before committing to multi-kilogram campaigns.

Coordination Chemistry and Materials Science: Synthesis of Tridentate Ligands for f-Element Separations

6-Bromo-1,2,4-triazine serves as a key building block for elaborating tridentate Lewis basic complexants used in lanthanide/actinide separations. Its efficient participation in both Suzuki-Miyaura and Sonogashira cross-couplings (yields up to 85% and 96%, respectively) enables modular access to ligand libraries for tuning selectivity in nuclear fuel cycle applications [2][3].

Methodology Development: Benchmark Substrate for Pd-Catalyzed Cross-Coupling Optimization

Due to its well-documented reactivity in both Suzuki-Miyaura (up to 85% yield) and Sonogashira (31-96% yield range) couplings, 6-bromo-1,2,4-triazine is an ideal benchmark substrate for evaluating new palladium catalysts, ligands, and reaction conditions [2][3]. Its performance serves as a reliable comparator for assessing catalytic efficiency with electron-deficient heteroaryl bromides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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